8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane
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Overview
Description
8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by its two ethoxymethyl groups attached to a 1,4-dioxaspiro[4.5]decane core. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8,8’-(1,8-Dioxo-1,8-octanediyl)bis(8-aza-5-azoniaspiro[4.5]decane)
- 8-oxa-2-azaspiro[4.5]decane
- Buspirone Related Compound N
Uniqueness
8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of ethoxymethyl groups These structural features impart distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C14H26O4 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
8,8-bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O4/c1-3-15-11-13(12-16-4-2)5-7-14(8-6-13)17-9-10-18-14/h3-12H2,1-2H3 |
InChI Key |
YPEGTHVFLKTGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCC2(CC1)OCCO2)COCC |
Origin of Product |
United States |
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